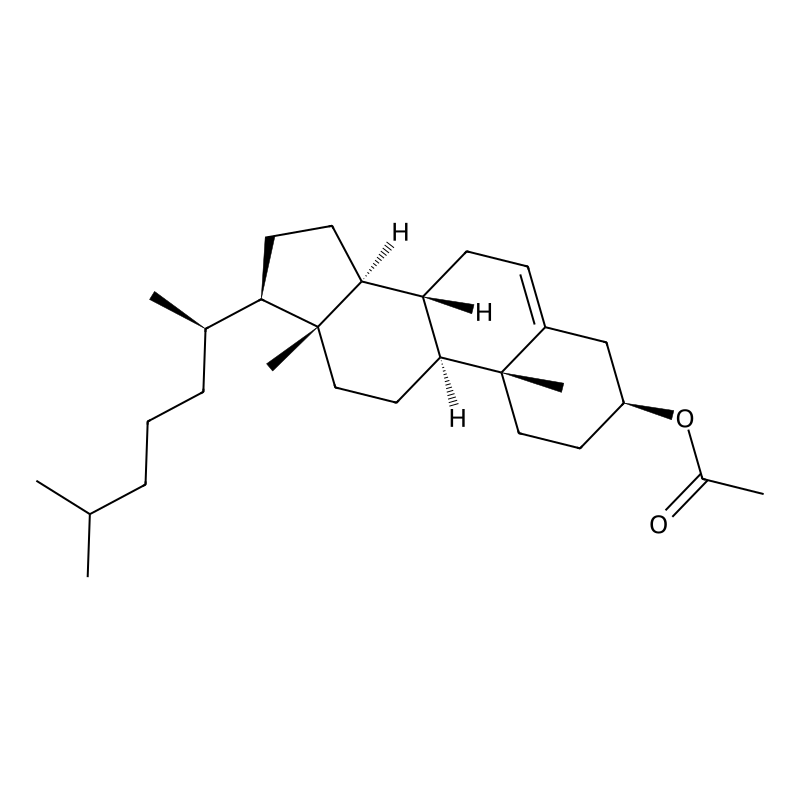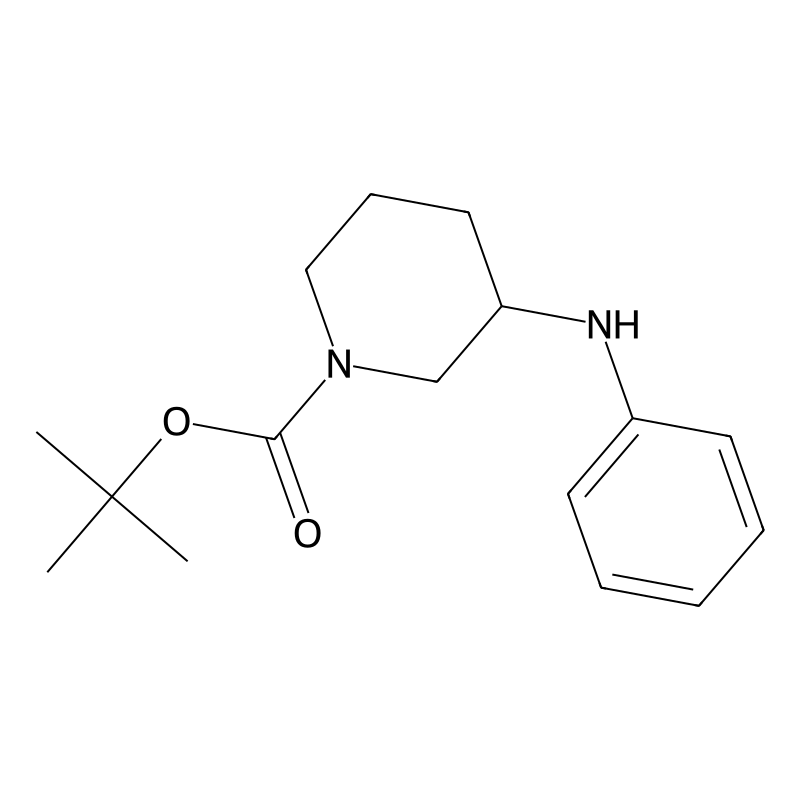Cholesteryl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Quantification of Cholesterol:
Cholesteryl acetate serves as a valuable internal standard for measuring cholesterol levels and its derivatives using techniques like gas chromatography (GC) or gas-liquid chromatography (GLC) []. This means it aids in calibrating measurements and ensuring the accuracy of results. Additionally, cholesteryl acetate can be used for the quantification of cholesterol through electrospray ionization tandem mass spectrometry (ESI-MS/MS) after undergoing a derivatization process [].
Studying Atherosclerosis:
Cholesteryl acetate plays a role in research related to atherosclerosis, the buildup of fatty deposits within arteries. As cholesterol esters are the primary form of cholesterol transported and stored in cells, studying the composition of these esters, including cholesteryl acetate, helps researchers understand the mechanisms involved in the formation of foam cells []. These foam cells contribute significantly to the development of atherosclerotic plaques.
Other Applications:
Beyond the areas mentioned above, cholesteryl acetate has applications in various other scientific fields, including:
- Liquid crystal displays (LCDs): Cholesteryl acetate possesses properties that make it suitable for use in certain types of LCDs [].
- Thermometers and other instruments: Its specific properties have led to its use in the manufacturing of thermometers and specific instruments like propane tank volume indicators [].
Cholesteryl acetate is a cholesterol ester formed by the esterification of cholesterol with acetic acid. Its chemical formula is CHO, and it is classified as a lipid compound. This compound exists as a white crystalline solid and is soluble in organic solvents like ethanol and chloroform, but poorly soluble in water. Cholesteryl acetate plays a significant role in various biological processes and serves as a precursor for other sterols and steroid hormones.
While cholesteryl acetate itself might not have a specific mechanism of action, it plays a role in cholesterol esterification, a crucial process for cholesterol transport and storage. Cholesterol esters are formed in the intestine and liver, allowing for the packaging of cholesterol into lipoproteins for transport through the bloodstream [].
- Oxidation Reactions: Cholesteryl acetate can be oxidized to form various products, including 7-ketocholesteryl acetate. For instance, oxidation using hydroperoxides can yield epimeric C(5,6)-epoxides, while allylic oxidation can lead to C(7)-ketones .
- Reactions with Nitrosyl Chloride: The reaction of cholesteryl acetate with nitrosyl chloride has been studied, leading to the formation of nitro-steroids .
- Autoxidation: This spontaneous reaction involves the interaction of oxygen with cholesteryl acetate, which can lead to the formation of peroxides and other oxidized derivatives .
Cholesteryl acetate exhibits various biological activities:
- Cell Membrane Component: As a cholesterol derivative, it contributes to membrane fluidity and stability.
- Precursor for Steroid Hormones: Cholesteryl acetate serves as a precursor for the biosynthesis of steroid hormones, influencing numerous physiological functions.
- Potential Cytotoxicity: Some studies suggest that derivatives of cholesteryl acetate may exhibit cytotoxic effects against certain cancer cell lines, highlighting its potential in therapeutic applications .
Several methods exist for synthesizing cholesteryl acetate:
- Direct Esterification: Cholesterol can be reacted with acetic anhydride or acetic acid in the presence of an acid catalyst to yield cholesteryl acetate.
- Selective Oxidation: Advanced synthetic routes involve selective oxidation techniques that convert cholesterol into cholesteryl acetate efficiently .
- Use of Catalysts: Catalysts such as iron or ruthenium have been employed in oxidation reactions to enhance yields and selectivity in producing cholesteryl acetate derivatives .
Cholesteryl acetate has various applications across different fields:
- Biochemical Research: It is often used as an internal standard for quantifying cholesterol and its derivatives in biochemical assays .
- Pharmaceuticals: Due to its role as a precursor for steroid hormones, it has potential applications in drug development and hormone replacement therapies.
- Cosmetics: Cholesteryl acetate is utilized in cosmetic formulations for its emollient properties.
Studies on cholesteryl acetate interactions reveal its role in various biochemical pathways:
- Interaction with Hydroperoxides: Research indicates that cholesteryl acetate reacts with hydroperoxides, forming epoxides that may influence cellular signaling pathways .
- Binding Studies: Investigations into how cholesteryl acetate interacts with proteins involved in lipid metabolism are ongoing, contributing to understanding its biological significance.
Cholesteryl acetate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Cholesterol | CHO | Precursor for all sterols; essential for cell membranes. |
| Cholesteryl oleate | CHO | Contains oleic acid; used in lipid metabolism studies. |
| 7-Ketocholesterol | CHO | Oxidized form of cholesterol; involved in signaling pathways. |
| Cholesteryl linoleate | CHO | Contains linoleic acid; important for cellular functions. |
Cholesteryl acetate's uniqueness lies in its specific acetyl group attachment, which influences its solubility and reactivity compared to other cholesterol derivatives. This distinctive feature makes it particularly valuable in both biochemical research and pharmaceutical applications.
Physical Description
Solid







